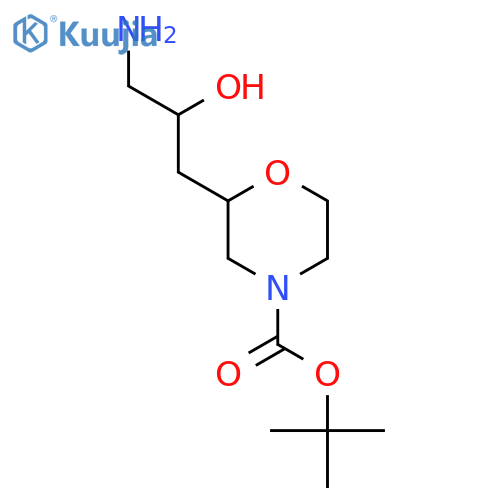

Cas no 2228112-44-3 (tert-butyl 2-(3-amino-2-hydroxypropyl)morpholine-4-carboxylate)

tert-butyl 2-(3-amino-2-hydroxypropyl)morpholine-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 2-(3-amino-2-hydroxypropyl)morpholine-4-carboxylate

- 2228112-44-3

- EN300-1880460

-

- インチ: 1S/C12H24N2O4/c1-12(2,3)18-11(16)14-4-5-17-10(8-14)6-9(15)7-13/h9-10,15H,4-8,13H2,1-3H3

- InChIKey: AGQZRDPAOPENEJ-UHFFFAOYSA-N

- ほほえんだ: O1CCN(C(=O)OC(C)(C)C)CC1CC(CN)O

計算された属性

- せいみつぶんしりょう: 260.17360725g/mol

- どういたいしつりょう: 260.17360725g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 278

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 85Ų

- 疎水性パラメータ計算基準値(XlogP): -0.4

tert-butyl 2-(3-amino-2-hydroxypropyl)morpholine-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1880460-0.5g |

tert-butyl 2-(3-amino-2-hydroxypropyl)morpholine-4-carboxylate |

2228112-44-3 | 0.5g |

$1289.0 | 2023-09-18 | ||

| Enamine | EN300-1880460-0.1g |

tert-butyl 2-(3-amino-2-hydroxypropyl)morpholine-4-carboxylate |

2228112-44-3 | 0.1g |

$1183.0 | 2023-09-18 | ||

| Enamine | EN300-1880460-2.5g |

tert-butyl 2-(3-amino-2-hydroxypropyl)morpholine-4-carboxylate |

2228112-44-3 | 2.5g |

$2631.0 | 2023-09-18 | ||

| Enamine | EN300-1880460-5g |

tert-butyl 2-(3-amino-2-hydroxypropyl)morpholine-4-carboxylate |

2228112-44-3 | 5g |

$3894.0 | 2023-09-18 | ||

| Enamine | EN300-1880460-1g |

tert-butyl 2-(3-amino-2-hydroxypropyl)morpholine-4-carboxylate |

2228112-44-3 | 1g |

$1343.0 | 2023-09-18 | ||

| Enamine | EN300-1880460-0.05g |

tert-butyl 2-(3-amino-2-hydroxypropyl)morpholine-4-carboxylate |

2228112-44-3 | 0.05g |

$1129.0 | 2023-09-18 | ||

| Enamine | EN300-1880460-1.0g |

tert-butyl 2-(3-amino-2-hydroxypropyl)morpholine-4-carboxylate |

2228112-44-3 | 1g |

$1315.0 | 2023-06-01 | ||

| Enamine | EN300-1880460-0.25g |

tert-butyl 2-(3-amino-2-hydroxypropyl)morpholine-4-carboxylate |

2228112-44-3 | 0.25g |

$1235.0 | 2023-09-18 | ||

| Enamine | EN300-1880460-10.0g |

tert-butyl 2-(3-amino-2-hydroxypropyl)morpholine-4-carboxylate |

2228112-44-3 | 10g |

$5652.0 | 2023-06-01 | ||

| Enamine | EN300-1880460-5.0g |

tert-butyl 2-(3-amino-2-hydroxypropyl)morpholine-4-carboxylate |

2228112-44-3 | 5g |

$3812.0 | 2023-06-01 |

tert-butyl 2-(3-amino-2-hydroxypropyl)morpholine-4-carboxylate 関連文献

-

Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115

-

Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186

-

Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334

-

Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197

-

Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173

-

Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354

-

Kwok-ho Lam RSC Adv., 2016,6, 96743-96751

-

Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233

-

Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299

-

Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217

tert-butyl 2-(3-amino-2-hydroxypropyl)morpholine-4-carboxylateに関する追加情報

Introduction to Tert-butyl 2-(3-amino-2-hydroxypropyl)morpholine-4-carboxylate (CAS No. 2228112-44-3)

Tert-butyl 2-(3-amino-2-hydroxypropyl)morpholine-4-carboxylate, with the chemical formula C₁₁H₁₈N₂O₄, is a compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules known for their potential biological activities and is characterized by its unique structural features, which include a morpholine ring and functional groups such as amino and hydroxyl moieties. The CAS number 2228112-44-3 provides a unique identifier for this substance, facilitating its recognition and study in scientific literature and industrial applications.

The morpholine ring in Tert-butyl 2-(3-amino-2-hydroxypropyl)morpholine-4-carboxylate is a key structural element that contributes to its chemical properties. Morpholine derivatives are widely recognized for their versatility in medicinal chemistry due to their ability to form stable complexes with biological targets. This structural motif is often found in drugs that are designed to interact with enzymes and receptors, making it a valuable component in the development of therapeutic agents.

The amino group at the 3-position of the morpholine ring and the hydroxyl group at the 2-position introduce further functional diversity to the molecule. These groups can participate in hydrogen bonding interactions, which are crucial for the binding affinity of drug candidates. Additionally, the presence of these polar functional groups enhances the solubility of the compound in both aqueous and organic solvents, making it suitable for various formulation strategies.

The tert-butyl carboxylate group at the 4-position of the morpholine ring provides steric hindrance, which can influence the conformational flexibility of the molecule. This feature is particularly important in drug design, as it can affect how the compound interacts with biological targets. By modulating steric hindrance, researchers can fine-tune the pharmacokinetic properties of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME) profiles.

In recent years, there has been growing interest in exploring the potential applications of Tert-butyl 2-(3-amino-2-hydroxypropyl)morpholine-4-carboxylate in various therapeutic areas. One notable area of research is its role as a precursor or intermediate in the synthesis of more complex pharmaceutical compounds. The unique combination of functional groups in this molecule makes it a versatile building block for designing novel drug candidates.

Recent studies have highlighted the potential of Tert-butyl 2-(3-amino-2-hydroxypropyl)morpholine-4-carboxylate as an intermediate in the synthesis of morpholine-based drugs that target specific biological pathways. For instance, researchers have investigated its use in developing compounds that exhibit anti-inflammatory and analgesic properties. The morpholine ring's ability to interact with biological targets such as enzymes and receptors has been leveraged to create molecules with enhanced efficacy and reduced side effects.

Another area where this compound has shown promise is in the development of antimicrobial agents. The presence of both amino and hydroxyl groups allows Tert-butyl 2-(3-amino-2-hydroxypropyl)morpholine-4-carboxylate to engage in multiple types of interactions with microbial cells, potentially leading to the development of broad-spectrum antimicrobial drugs. This has been particularly relevant in light of increasing concerns about antibiotic resistance, where novel therapeutic strategies are urgently needed.

The synthesis of Tert-butyl 2-(3-amino-2-hydroxypropyl)morpholine-4-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as catalytic hydrogenation and protecting group strategies, are often employed to achieve this goal. The development of efficient synthetic routes is crucial for scaling up production and making this compound more accessible for further research and commercial applications.

From a regulatory perspective, Tert-butyl 2-(3-amino-2-hydroxypropyl)morpholine-4-carboxylate must meet stringent quality standards to be used in pharmaceutical applications. Good Manufacturing Practices (GMP) guidelines ensure that the compound is produced consistently and safely. Additionally, thorough characterization through analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) is essential to confirm its identity and purity.

The future prospects for Tert-butyl 2-(3-amino-2-hydroxypropyl)morpholine-4-carboxylate are promising, given its unique structural features and potential biological activities. Ongoing research aims to further elucidate its mechanisms of action and explore new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in translating these findings into tangible benefits for patients.

In conclusion, Tert-butyl 2-(3-amino-2-hydroxypropyl)morpholine-4-carboxylate (CAS No. 2228112-44-3) is a compound with significant potential in pharmaceutical research. Its structural features, including the morpholine ring, amino group, hydroxyl group, and tert-butyl carboxylate group, make it a versatile intermediate for synthesizing novel drug candidates. Recent studies have highlighted its role in developing anti-inflammatory, analgesic, and antimicrobial agents. With continued research and development, this compound is poised to make meaningful contributions to future medical advancements.

2228112-44-3 (tert-butyl 2-(3-amino-2-hydroxypropyl)morpholine-4-carboxylate) 関連製品

- 2228638-40-0(2-(1-phenylcyclopropyl)cyclopropan-1-amine)

- 170455-86-4(1-(4-Ethoxyphenyl)-2,2-dimethylpropan-1-one)

- 2227678-68-2((2S)-2-{[(1RS,2SR)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptyl]formamido}propanoic acid)

- 1805937-91-0(Methyl 6-bromo-2-cyano-3-(trifluoromethyl)phenylacetate)

- 1187165-45-2(2-(2-Iodobenzoyl)-3-methylpyridine)

- 2411224-17-2(N-(2,3-Dihydro-1-benzofuran-7-ylmethyl)-N-[[1-(hydroxymethyl)cyclobutyl]methyl]prop-2-enamide)

- 2137844-43-8(2-Pyridinemethanol, 3-(5-fluoro-2-furanyl)-6-methyl-)

- 604775-01-1(4-Penten-2-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)-)

- 1797181-75-9(N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)cyclohex-3-ene-1-carboxamide)

- 2649033-03-2(4-chloro-1-ethyl-5-(isocyanatomethyl)-1H-imidazole)